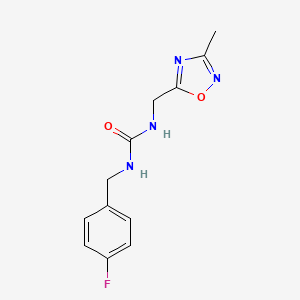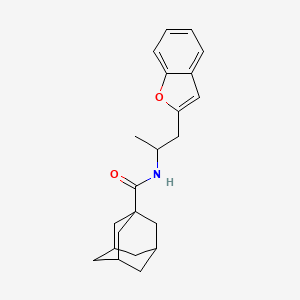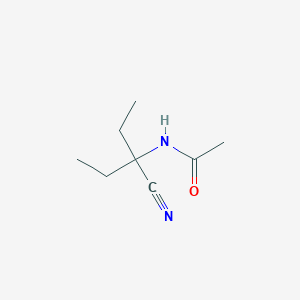
1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a urea derivative that exhibits promising biological activity, making it an attractive target for drug discovery.
科学的研究の応用
α-Glucosidase Inhibition and Antimicrobial Activity
Menteşe, Ülker, and Kahveci (2015) studied benzimidazole derivatives containing 1,2,4-oxadiazole rings, including a compound similar to 1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea. Their research showed promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This suggests potential applications in treating diabetes and infections (Menteşe, Ülker, & Kahveci, 2015).
HIV Integrase Inhibition
Monteagudo et al. (2007) discussed the use of 19F-NMR spectroscopy in drug discovery, including research on compounds similar to this compound, particularly as HIV integrase inhibitors. This indicates potential therapeutic applications in HIV treatment (Monteagudo et al., 2007).
Cytotoxicity Against Cancer Cells
Popov et al. (2020) synthesized hybrids of 1,3,4-oxadiazoles and tested their cytotoxicity against cancer cells. The findings suggest that compounds like this compound could be explored for potential anticancer applications (Popov et al., 2020).
Neuropeptide S Antagonist Activity
Zhang, Gilmour, Navarro, and Runyon (2008) identified compounds similar to this compound as potent Neuropeptide S (NPS) antagonists. This suggests potential applications in neuropsychiatric disorders (Zhang, Gilmour, Navarro, & Runyon, 2008).
Antifungal Activity
Rollas, Gulerman, and Erdeniz (2002) researched compounds including 4-fluorobenzoic acid derivatives for their antimicrobial potential, indicating the usefulness of similar compounds in combating fungal infections (Rollas, Gulerman, & Erdeniz, 2002).
Lipase and α-Glucosidase Inhibition
Bekircan, Ülker, and Menteşe (2015) synthesized compounds with structures resembling this compound and evaluated them for lipase and α-glucosidase inhibition, suggesting potential in treating metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2/c1-8-16-11(19-17-8)7-15-12(18)14-6-9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXVQNKOFRTYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2514254.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)

![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
![(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2514260.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2514262.png)
![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)
![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)


![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)
![N-[1-(benzenesulfonamido)-2-oxo-2-thiophen-2-ylethyl]benzenesulfonamide](/img/structure/B2514273.png)